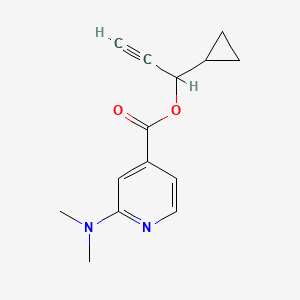
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide (referred to as DFP-10825) is a chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications. DFP-10825 belongs to a class of compounds known as pyrazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Scientific Research Applications
DFP-10825 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions such as arthritis. Additionally, DFP-10825 has been shown to possess antitumor activity, suggesting its potential as a cancer therapeutic.
Mechanism of Action
The exact mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it may act through inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators such as prostaglandins. DFP-10825 may also act on other targets involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
DFP-10825 has been shown to possess anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to possess antitumor activity, suggesting its potential as a cancer therapeutic. Additionally, DFP-10825 has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on DFP-10825. One potential area of investigation is its potential as a cancer therapeutic. Further preclinical studies are needed to determine its efficacy and safety in various cancer types. Additionally, the mechanism of action of DFP-10825 needs to be further elucidated to better understand its effects and potential therapeutic applications. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesis Methods
DFP-10825 can be synthesized through a multistep process starting from 2,4-difluoroaniline and 2,3-dimethylphenylhydrazine. The synthesis involves the reaction of these two compounds with methyl acetoacetate, followed by cyclization and subsequent reaction with a carboxylic acid derivative. The final product is obtained through purification and isolation steps.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-11-5-4-6-16(13(11)3)22-19(25)17-9-12(2)24(23-17)18-8-7-14(20)10-15(18)21/h4-10H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWABCBCGAQSWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=C2)C)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)

![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)



![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)
![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
